molecular formula C19H20ClNO4 B4728654 2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4728654
M. Wt: 361.8 g/mol
InChI Key: LDTGFGDWEZYUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been found to show nanomolar activity against ck1γ and ck1ε . These are types of casein kinases, which play crucial roles in various cellular processes, including cell division and signal transduction.

Mode of Action

It is known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the function of the target proteins.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to inhibit a wide range of enzymes , suggesting that this compound may also affect various biochemical pathways.

Pharmacokinetics

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule , which can influence the compound’s pharmacokinetic properties.

Result of Action

Compounds with a pyrrolidine ring have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry, which can be affected by environmental factors.

Preparation Methods

The synthetic routes and reaction conditions for WAY-605103 are not widely documented in public literature. typical preparation methods for such compounds involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

WAY-605103 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-605103 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of metabotropic glutamate receptors.

    Biology: It is used to investigate the role of mGluR in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders.

    Industry: It can be used in the development of new drugs and chemical products.

Comparison with Similar Compounds

WAY-605103 can be compared with other Group I mGluR modulators, such as:

    LY-367385: Another selective antagonist of mGluR1.

    CPCCOEt: A non-competitive antagonist of mGluR1.

    JNJ-16259685: A selective antagonist of mGluR1.

WAY-605103 is unique in its specific binding affinity and modulatory effects on mGluR1, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-3-(2-oxo-2-pyrrolidin-1-ylethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c20-15-9-14-12-5-1-2-6-13(12)19(23)25-16(14)10-17(15)24-11-18(22)21-7-3-4-8-21/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGFGDWEZYUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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